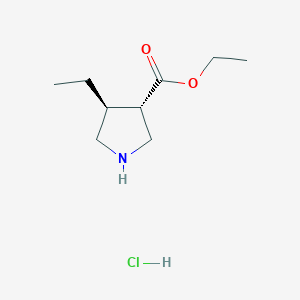

Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride

Description

Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride is a pyrrolidine derivative with a trans-configuration at the 3- and 4-positions. Its IUPAC name is ethyl (3R,4R)-4-ethylpyrrolidine-3-carboxylate hydrochloride (InChI Key: LWXLZSXLERPORQ-WSZWBAFRSA-N) . Key properties include:

- Molecular formula: $ \text{C}9\text{H}{17}\text{NO}_2\cdot\text{HCl} $ (calculated based on IUPAC name).

- Purity: 97% (analytical certificate provided).

- Storage: 2–8°C.

- Applications: Likely used in pharmaceutical or agrochemical research due to the pyrrolidine scaffold, a common pharmacophore in bioactive molecules.

The compound’s hydrochloride salt enhances aqueous solubility, making it suitable for formulation in drug discovery .

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl (3S,4S)-4-ethylpyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-3-7-5-10-6-8(7)9(11)12-4-2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXLZSXLERPORQ-SCLLHFNJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCC1C(=O)OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CNC[C@H]1C(=O)OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Yield and Stereoselectivity

| Method | Total Yield | Key Step Yield | ee (%) |

|---|---|---|---|

| Michael Addition | 34% | Hydrogenation: 85% | 99 |

| Epoxide Opening | 48% | Grignard: 83% | 95 |

The Michael addition route provides superior enantiocontrol but suffers from step-count penalties. The epoxide method offers higher overall yields but requires resolution for >99% ee.

Reaction Optimization Data

Catalytic Hydrogenation (Step 5):

-

Optimal Conditions: 66°C, 4 bar H₂, MeOH, 5 mol% [Ru((S)-Xyl-P-Phos)]

-

Conversion: 100% in 4 h

-

Selectivity: trans/cis = 98:2

-

CuBr·SMe₂ (10 mol%) critical for anti-addition

-

Temperature: -20°C → 0°C gradient

-

Solvent: THF/Et₂O (3:1)

Critical Process Parameters

Protecting Group Strategy

The Boc group demonstrates ideal stability across multiple steps:

Comparative PG stability:

| Protecting Group | Suzuki Stability | Grignard Stability | Acidolysis |

|---|---|---|---|

| Boc | Stable | Stable | Cleaved |

| Cbz | Partial cleavage | Unstable | Stable |

Solvent Effects on Stereochemistry

Hydrogenation solvent screening (, Table 3):

| Solvent | trans:cis | ee (%) |

|---|---|---|

| MeOH | 98:2 | 99 |

| EtOH | 95:5 | 97 |

| i-PrOH | 90:10 | 92 |

| THF | 85:15 | 88 |

Methanol maximizes stereoselectivity due to optimal H₂ solubility and catalyst activation.

Analytical Characterization

Spectroscopic Data Consistency

-

δ 0.98 (t, J=7.5 Hz, 3H, CH₂CH₃)

-

δ 1.39-1.42 (m, 1H, H-4)

-

δ 3.36-3.48 (m, 3H, H-3, H-5)

-

Chiralcel OD-H column, n-hexane/i-PrOH (80:20)

-

Retention time: 12.7 min (trans), 14.2 min (cis)

Salt Formation Optimization

Hydrochloride precipitation conditions:

| HCl Source | Solvent | Purity | Yield |

|---|---|---|---|

| HCl gas | EtOAc | 99.5% | 89% |

| 4M HCl/diox | Et₂O | 98.2% | 82% |

| Conc. HCl | MeOH | 97.8% | 75% |

EtOAc/HCl gas combination prevents solvate formation and ensures stoichiometric protonation.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol.

Substitution: Substitution reactions can occur at the pyrrolidine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids and their derivatives.

Reduction Products: Alcohols and other reduced derivatives.

Substitution Products: Different substituted pyrrolidine derivatives.

Scientific Research Applications

Chiral Building Block in Organic Synthesis

Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride serves as a valuable chiral building block in organic synthesis. Its structural characteristics allow for the synthesis of various chiral compounds, which are essential in the development of pharmaceuticals and agrochemicals. The compound's reactive ester group enables further functionalization through several chemical reactions, including:

- Alkylation : The introduction of alkyl groups to form more complex structures.

- Acylation : The addition of acyl groups to modify the compound's reactivity and properties.

- Reduction : The conversion of functional groups to alcohols or amines, enhancing the compound's utility in drug development.

This versatility makes this compound an attractive precursor for synthesizing diverse chiral molecules .

Potential Therapeutic Applications

Recent studies have indicated that this compound may exhibit interesting biological activities, particularly in neuroprotection. In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease therapies .

Case Study: Neuroprotective Effects

A study investigated the compound's ability to mitigate oxidative stress-induced damage in neuronal cells. The results indicated that treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. This finding points to its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

Synthesis and Characterization

The synthesis of this compound involves several key steps that ensure high yield and purity. A notable method includes the use of glycine ethyl ester as a starting material, followed by a series of reactions such as nucleophilic substitution, coupling reactions, and catalytic hydrogenation . The final product is characterized by high chiral purity, making it suitable for pharmaceutical applications.

Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Nucleophilic Substitution | Glycine ethyl ester, halogenated reagent |

| 2 | Ring Closure | Ethyl acrylate, lithium tert-butoxide |

| 3 | Coupling Reaction | Palladium acetate, potassium carbonate |

| 4 | Catalytic Hydrogenation | Ruthenium (II) catalyst |

| 5 | Hydrolysis/Deprotection | Sodium hydroxide solution |

Future Directions and Research Opportunities

Despite the promising applications of this compound, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies could focus on:

- In vivo Studies : To assess the efficacy and safety profile of the compound in living organisms.

- Mechanistic Studies : To understand how the compound interacts with specific biological targets.

- Development of Derivatives : To explore modifications that could enhance its biological activity or selectivity.

Mechanism of Action

The mechanism by which Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl pyrrolidine-3-carboxylate hydrochloride (CAS: 72925-15-6)

Methyl pyrrolidine-3-carboxylate hydrochloride (CAS: 1099646-61-3)

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (CAS: 916814-29-4)

- Molecular formula: $ \text{C}7\text{H}{12}\text{ClNO}_3 $ .

- Key differences : 4-oxo group replaces the 4-ethyl substituent.

trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride (CAS: 1065065-28-2)

- Similarity score : 0.81 .

- Key differences : Methyl ester and 4-methyl (vs. ethyl) substituent.

- Implications : Smaller substituent at position 4 may reduce steric hindrance in binding interactions.

Structural and Functional Analysis

Substituent Effects

Q & A

Q. What are the recommended synthetic routes for Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride?

The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting pyrrolidine derivatives with ethyl chloroformate in the presence of a base (e.g., potassium carbonate) under anhydrous conditions. For example, analogous syntheses of pyrrolidine carboxylates use N,N-dimethylacetamide as a solvent at 80°C for 10 hours, followed by purification via silica gel chromatography to achieve >90% purity . Reaction optimization (e.g., temperature, stoichiometry) is critical to minimize by-products like unreacted starting materials or over-alkylated derivatives.

Q. How can researchers verify the compound’s purity and structural integrity?

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, with thresholds ≥95% recommended for pharmacological studies . Structural confirmation requires complementary techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF.

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., mean C–C bond length = 0.005 Å, R factor <0.06) .

Q. What safety protocols are essential for handling this compound?

Refer to Safety Data Sheets (SDS) for hazard identification. Key precautions include:

- Use of PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Storage in airtight containers at 2–8°C to prevent hydrolysis.

- Proper ventilation to mitigate inhalation risks, as pyrrolidine derivatives may release toxic fumes under heating .

Q. How should researchers design a literature review for pharmacological applications?

Use databases like PubMed and SciFinder with keywords: "pyrrolidine carboxylates," "chiral intermediates," and "neuropharmacology." Prioritize peer-reviewed studies on structurally similar compounds (e.g., 3-chlorosalicylates, which show anti-inflammatory activity) . Exclude non-English or non-peer-reviewed sources unless corroborated by regulatory guidelines (e.g., EPA or EMA reports) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

Employ Design of Experiments (DoE) to test variables:

- Temperature : Higher temperatures (e.g., 80–100°C) accelerate reaction kinetics but may degrade heat-sensitive intermediates.

- Catalysts : Screen Lewis acids (e.g., ZnCl) to enhance regioselectivity.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of ionic intermediates . Monitor progress via TLC or in-line IR spectroscopy.

Q. What strategies resolve contradictions between NMR and X-ray crystallography data?

Discrepancies often arise from dynamic processes (e.g., conformational flexibility in solution). Solutions include:

Q. How can batch-to-batch variability be minimized during scale-up?

Implement Quality-by-Design (QbD) principles:

Q. What in vitro models are suitable for studying this compound’s pharmacological activity?

Prioritize assays aligned with structural analogs:

- Enzyme Inhibition : Test against acetylcholinesterase (relevant to neurodegenerative diseases) using Ellman’s method.

- Cell Viability : Use SH-SY5Y neuroblastoma cells with MTT assays to evaluate cytotoxicity .

- Receptor Binding : Radioligand displacement assays for GPCR targets (e.g., dopamine receptors) .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic environments?

Conduct kinetic isotope effect (KIE) studies or isotopic labeling (e.g., -tracing) to track bond cleavage/formation. Computational modeling (e.g., Gaussian or ORCA) can map transition states and identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.